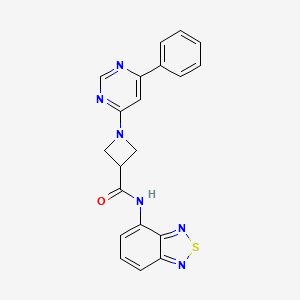

N-(2,1,3-benzothiadiazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6OS/c27-20(23-15-7-4-8-16-19(15)25-28-24-16)14-10-26(11-14)18-9-17(21-12-22-18)13-5-2-1-3-6-13/h1-9,12,14H,10-11H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSIJAHJKSGNBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC5=NSN=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole and phenylpyrimidine intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:

Formation of Benzothiadiazole Intermediate: This step involves the cyclization of o-phenylenediamine with sulfur and nitrosyl chloride to form the benzothiadiazole ring.

Formation of Phenylpyrimidine Intermediate: This step involves the condensation of benzaldehyde with guanidine to form the phenylpyrimidine ring.

Coupling Reaction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Benzothiadiazole vs. Benzoxazine/Thiazole/Oxadiazole

- Benzoxazine Derivatives : describes a compound with a benzo[b][1,4]oxazin-3(4H)-one core. This oxygen-rich heterocycle may improve solubility compared to the sulfur-containing benzothiadiazole but could reduce electron-deficient character, affecting target binding .

- Thiazole Derivatives: The compound in incorporates a 2-methylbenzo[d]thiazole group.

- Oxadiazole Derivatives: features a 4-methyl-1,2,5-oxadiazol-3-yl substituent. Oxadiazoles are known for metabolic resistance but may exhibit weaker π-stacking than benzothiadiazoles .

Pyrimidine Substituent Diversity

- Triazole/Pyrazole Substituents: Compounds in and replace the phenyl group on the pyrimidine ring with 1H-1,2,4-triazol-1-yl or 1H-pyrazol-1-yl groups.

- Phenyl Group Retention : The target compound and ’s derivative (CAS 2034618-59-0) retain a 6-phenylpyrimidin-4-yl group, suggesting a shared emphasis on hydrophobic interactions in target binding .

Molecular Weight and Physicochemical Properties

*Estimated based on structural similarity.

The target compound’s higher molecular weight (estimated ~425 Da) compared to analogs in –9 suggests a balance between lipophilicity (from phenyl and benzothiadiazole groups) and polar surface area (from azetidine-carboxamide). This may favor moderate solubility and blood-brain barrier penetration .

Pharmacological Implications (Inferred from Structural Features)

While bioactivity data for the target compound are absent in the evidence, structural analogs provide clues:

- Benzothiadiazole Derivatives : The electron-deficient nature of benzothiadiazole may favor interactions with ATP-binding pockets in kinases or proteases, as seen in related drug candidates .

- Pyrimidine-Azetidine Scaffold : The rigidity of the azetidine ring (evident in –10) could reduce entropic penalties during target binding, improving affinity .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : This compound has been reported to inhibit specific enzymes that are crucial in cancer cell proliferation and survival. For example, it targets the 3C-like protease (3CLP) of SARS-CoV-2, demonstrating potential antiviral properties against COVID-19 .

- Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines. It was found to significantly reduce the viability of breast cancer cells (MCF-7 and SK-BR-3), while showing minimal effects on non-cancerous cells .

Table 1: Biological Activity Overview

| Activity Type | Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antiviral | SARS-CoV-2 3CLP | 0.5 | |

| Anticancer | MCF-7 | 2.0 | |

| Anticancer | SK-BR-3 | 1.5 | |

| Cytotoxicity to Healthy Cells | MCF-10A | >10 |

Case Study 1: Antiviral Activity Against SARS-CoV-2

In a recent study, this compound was tested for its ability to inhibit the replication of SARS-CoV-2. The compound demonstrated an IC50 value of 0.5 µM against the virus's 3CLP enzyme, indicating strong antiviral potential . This suggests that it may serve as a lead compound for developing new antiviral therapies.

Case Study 2: Anticancer Properties

Another study focused on the anticancer effects of this compound on breast cancer cell lines MCF-7 and SK-BR-3. The results indicated that it inhibited cell proliferation effectively with IC50 values of 2.0 µM and 1.5 µM respectively . Notably, the compound induced apoptosis in these cells by promoting reactive oxygen species (ROS) production and disrupting mitochondrial function.

Q & A

Q. What are the recommended multi-step synthetic routes for N-(2,1,3-benzothiadiazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide?

Methodological Answer: The synthesis involves three critical steps:

Azetidine Core Formation : Cyclization of propargylamine derivatives under Mitsunobu conditions to generate the azetidine ring .

Pyrimidine Functionalization : Suzuki-Miyaura coupling to introduce the 6-phenylpyrimidin-4-yl group using Pd(PPh₃)₄ as a catalyst .

Benzothiadiazole Coupling : Amide bond formation between the azetidine carboxamide and 2,1,3-benzothiadiazol-4-amine using EDC/HOBt activation .

Key Optimization : Control reaction temperatures (0–5°C for amide coupling) to minimize side reactions. Yield typically ranges from 45–60% after purification via flash chromatography .

Q. How can structural characterization of this compound be systematically validated?

Methodological Answer: Use a combination of spectroscopic and computational techniques:

- NMR : Analyze and NMR for azetidine (δ 3.8–4.2 ppm) and benzothiadiazole (δ 7.5–8.5 ppm) proton environments .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 434.1234) .

- X-ray Crystallography : Resolve spatial arrangement of the azetidine-pyrimidine-benzothiadiazole scaffold (PubChem CID: DSPNWVHSEPBABL) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

- Kinase Inhibition Screening : Use ADP-Glo™ kinase assays targeting tyrosine kinases (e.g., EGFR, VEGFR2) due to structural similarity to pyrimidine-based inhibitors .

- Cytotoxicity Profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ values compared to doxorubicin .

- Solubility/Permeability : Apply shake-flask method (aqueous buffer at pH 7.4) and PAMPA for bioavailability prediction .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in the azetidine-pyrimidine coupling step?

Methodological Answer:

- Catalyst Screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance cross-coupling efficiency .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) with microwave-assisted heating (80°C, 30 min) to accelerate reaction kinetics .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated intermediates) and adjust stoichiometry of aryl boronic esters .

Q. What computational strategies resolve contradictions in predicted vs. observed binding affinities for kinase targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with EGFR) over 100 ns to assess binding stability .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., benzothiadiazole vs. benzothiazole) .

- Docking Validation : Cross-reference Autodock Vina results with experimental IC₅₀ data to refine scoring functions .

Q. How can conflicting bioactivity data between in vitro and in vivo models be addressed?

Methodological Answer:

- Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites in murine plasma (e.g., hydroxylation at the azetidine ring) .

- PK/PD Modeling : Integrate in vitro IC₅₀ and in vivo tumor growth inhibition data to adjust dosing regimens .

- CYP450 Inhibition Assays : Test CYP3A4/2D6 interactions to explain reduced efficacy in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.